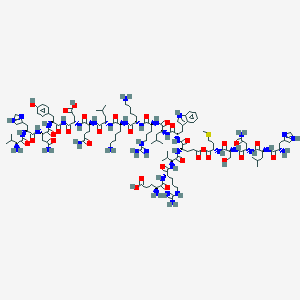
2-Chloro-1-(6-chloropyridin-3-yl)ethanone
Descripción general
Descripción
“2-Chloro-1-(6-chloropyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 136592-00-2. It has a molecular weight of 190.03 and its linear formula is C7H5Cl2NO .
Synthesis Analysis
The synthesis of “this compound” involves a reaction of 6-chloronicotinic acid in methylene chloride and DMF, treated with oxalyl chloride. The reaction mixture is stirred for 2.5 hours and then trimethylsilyldiazomethane is added. The reaction is stirred for 2 hours and HCl gas is passed through the mixture for 10 minutes .Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by various spectroscopic techniques such as (1)H NMR, FTIR, Raman, elemental analysis, and X-ray single crystal diffraction .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature. It has a high GI absorption and is BBB permeant. It is not a P-gp substrate. It is an inhibitor of CYP1A2 but not CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -5.95 cm/s. It has a Log Po/w (iLOGP) of 1.43 .Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Theoretical Analysis
Theoretical study on the geometry and vibration of chlorophenyl-pyridinylmethyl-methylsulfanyl-methyl dihydropyrimidinyl ethanone : This research focused on the spectral analysis of a compound closely related to 2-Chloro-1-(6-chloropyridin-3-yl)ethanone. The vibrational spectra were computed using density functional theory and ab initio molecular orbital calculation, achieving close agreement between observed and calculated frequencies. This study provides insights into the molecular structure and behavior of related chloropyridinyl compounds (Yuan-Zhi Song et al., 2008).
Synthetic Pathways and Biological Activities
Convenient synthesis and biological activities of pyridine derivatives of dihydropyrimidin-2(1H)-ones : The paper outlines the synthesis of pyridine derivatives involving this compound. The resulting compounds demonstrated moderate insecticidal and fungicidal activities, suggesting potential applications in pest control and plant protection (Xiao-fei Zhu & De-Qing Shi, 2011).
Material Synthesis and Chemical Reactivity
Improved synthesis of disubstituted pyridines by metallation of chloropyridine : The study introduces a chemoselective method for synthesizing carbonylated pyridines, leveraging the reactivity of 2-chloropyridine. The approach yields various ortho-disubstituted intermediates, which can be further cyclized into complex polyheterocycles, highlighting the compound's versatility in synthetic chemistry (F. Trécourt et al., 1990).
Catalytic Behavior and Complex Formation
Synthesis and characterization of iron and cobalt dichloride bearing quinoxalinyl-iminopyridines : This research elaborates on the preparation of tridentate ligands using a compound structurally similar to this compound. The study emphasizes the catalytic behavior of iron and cobalt complexes derived from these ligands, primarily in ethylene reactivity, indicating their potential in industrial catalysis (Wen‐Hua Sun et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-1-(6-chloropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALWQAXUGVUEIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444996 | |
| Record name | 2-chloro-1-(6-chloropyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136592-00-2 | |
| Record name | 2-chloro-1-(6-chloropyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1-(6-chloropyridin-3-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(11E)-3-amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B161242.png)



![4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde](/img/structure/B161248.png)
![1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B161250.png)